molecular formula C21H17FN4O3S B12119102 4-fluoro-N-{3-[(4-hydroxyphenyl)amino]quinoxalin-2-yl}-2-methylbenzene-1-sulfonamide

4-fluoro-N-{3-[(4-hydroxyphenyl)amino]quinoxalin-2-yl}-2-methylbenzene-1-sulfonamide

Cat. No.: B12119102
M. Wt: 424.4 g/mol
InChI Key: XTNNDTXOWQRXDL-UHFFFAOYSA-N
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Description

4-fluoro-N-{3-[(4-hydroxyphenyl)amino]quinoxalin-2-yl}-2-methylbenzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinoxaline core, a sulfonamide group, and a fluorine atom, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-{3-[(4-hydroxyphenyl)amino]quinoxalin-2-yl}-2-methylbenzene-1-sulfonamide typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a diketone under acidic conditions.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the appropriate amine with a sulfonyl chloride in the presence of a base like triethylamine.

    Coupling with 4-Hydroxyphenylamine: The final step involves coupling the quinoxaline derivative with 4-hydroxyphenylamine under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the quinoxaline core or the sulfonamide group, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution (SNAr) reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced forms of the quinoxaline or sulfonamide groups.

    Substitution: Derivatives with different substituents replacing the fluorine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 4-fluoro-N-{3-[(4-hydroxyphenyl)amino]quinoxalin-2-yl}-2-methylbenzene-1-sulfonamide can be used to study enzyme inhibition, receptor binding, and other biochemical interactions. Its structural features make it a candidate for probing biological pathways and mechanisms.

Medicine

Medically, this compound has potential as a therapeutic agent. Its ability to interact with specific biological targets could make it useful in the development of drugs for treating diseases such as cancer, inflammation, and infections.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and electronic materials. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 4-fluoro-N-{3-[(4-hydroxyphenyl)amino]quinoxalin-2-yl}-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s quinoxaline core and sulfonamide group are likely involved in binding to these targets, while the fluorine atom and hydroxyphenyl group may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-{3-[(4-hydroxyphenyl)amino]quinoxalin-2-yl}-2-methylbenzene-1-sulfonamide
  • 4-chloro-N-{3-[(4-hydroxyphenyl)amino]quinoxalin-2-yl}-2-methylbenzene-1-sulfonamide
  • 4-bromo-N-{3-[(4-hydroxyphenyl)amino]quinoxalin-2-yl}-2-methylbenzene-1-sulfonamide

Uniqueness

The presence of the fluorine atom in this compound distinguishes it from its chloro and bromo analogs. Fluorine’s unique electronic properties can enhance the compound’s stability, binding affinity, and metabolic profile, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H17FN4O3S

Molecular Weight

424.4 g/mol

IUPAC Name

4-fluoro-N-[3-(4-hydroxyanilino)quinoxalin-2-yl]-2-methylbenzenesulfonamide

InChI

InChI=1S/C21H17FN4O3S/c1-13-12-14(22)6-11-19(13)30(28,29)26-21-20(23-15-7-9-16(27)10-8-15)24-17-4-2-3-5-18(17)25-21/h2-12,27H,1H3,(H,23,24)(H,25,26)

InChI Key

XTNNDTXOWQRXDL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)O

Origin of Product

United States

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